8-Phenylnaphthalene-1-carboxaldehyde
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Overview
Description
8-Phenylnaphthalene-1-carboxaldehyde is an aromatic aldehyde with the molecular formula C17H12O. It features a naphthalene ring substituted with a phenyl group at the 8th position and an aldehyde group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylnaphthalene-1-carboxaldehyde typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Phenylnaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 8-Phenylnaphthalene-1-carboxylic acid.
Reduction: 8-Phenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
8-Phenylnaphthalene-1-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Phenylnaphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding processes .
Comparison with Similar Compounds
Naphthalene-1-carboxaldehyde: Lacks the phenyl substitution at the 8th position.
Benzaldehyde: Contains a single aromatic ring with an aldehyde group.
8-Phenylnaphthalene: Lacks the aldehyde group at the 1st position.
Uniqueness: 8-Phenylnaphthalene-1-carboxaldehyde is unique due to the presence of both the phenyl and aldehyde groups on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
56432-22-5 |
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Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
8-phenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-12H |
InChI Key |
HTKBSWPBLHBFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C=O |
Origin of Product |
United States |
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